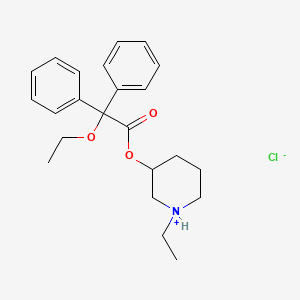

2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride

CAS No.: 1421-10-9

Cat. No.: VC18408958

Molecular Formula: C23H30ClNO3

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421-10-9 |

|---|---|

| Molecular Formula | C23H30ClNO3 |

| Molecular Weight | 403.9 g/mol |

| IUPAC Name | (1-ethylpiperidin-1-ium-3-yl) 2-ethoxy-2,2-diphenylacetate;chloride |

| Standard InChI | InChI=1S/C23H29NO3.ClH/c1-3-24-17-11-16-21(18-24)27-22(25)23(26-4-2,19-12-7-5-8-13-19)20-14-9-6-10-15-20;/h5-10,12-15,21H,3-4,11,16-18H2,1-2H3;1H |

| Standard InChI Key | LSBPEPFSZRCGKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure centers on a 2,2-diphenyl-2-ethoxyacetic acid backbone esterified to a 1-ethyl-3-piperidyl group. Key features include:

-

Central carbon atom: Bonded to two phenyl rings, an ethoxy group (-OCH₂CH₃), and the ester oxygen.

-

Piperidine ring: A six-membered nitrogen-containing ring with an ethyl substituent at the nitrogen (1-ethyl-3-piperidyl).

-

Hydrochloride salt: The piperidine nitrogen is protonated and paired with a chloride counterion, enhancing solubility.

The IUPAC name, (1-ethylpiperidin-1-ium-3-yl) 2-ethoxy-2,2-diphenylacetate; chloride, precisely reflects this arrangement.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀ClNO₃ |

| Molecular Weight | 403.9 g/mol |

| CAS Registry Number | 1421-10-9 |

| SMILES | CC[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |

| InChI Key | LSBPEPFSZRCGKQ-UHFFFAOYSA-N |

LogP and Solubility

The consensus LogP (partition coefficient) is estimated at 0.46, indicating moderate lipophilicity. Aqueous solubility is enhanced by the hydrochloride salt form, though exact solubility data remain unreported.

Synthetic Pathways and Reaction Chemistry

Esterification and Salt Formation

The compound is synthesized via a two-step process:

-

Esterification: 2,2-Diphenyl-2-ethoxyacetic acid reacts with 1-ethyl-3-piperidinol in the presence of a coupling agent (e.g., HATU or DCC) to form the ester.

-

Salt Formation: Treatment with hydrochloric acid protonates the piperidine nitrogen, yielding the hydrochloride salt.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | HATU, DIPEA, DCM, 25°C, 16 hr | 50–79% |

| Salt Formation | HCl (gaseous), Et₂O, 0°C | 90–95% |

Stability and Reactivity

-

Thermal Stability: Decomposition occurs above 200°C, with the hydrochloride salt showing greater stability than the free base.

-

Hydrolysis: Susceptible to basic conditions, which cleave the ester bond to regenerate the carboxylic acid and piperidine alcohol.

Applications in Pharmaceutical Research

Role in Chemical Synthesis

The compound serves as a building block for:

-

Quaternary Ammonium Salts: Used in phase-transfer catalysis.

-

Prodrug Design: Ester groups are hydrolyzed in vivo to release active metabolites.

Related Compounds and Analogues

1-Methyl-3-piperidyl Ester Hydrochloride

A closely related analog (CAS 3138-70-3, C₂₂H₂₈ClNO₃) substitutes the ethyl group with a methyl group. This modification reduces lipophilicity (LogP = 0.32) and alters receptor binding profiles.

Table 3: Comparative Analysis of Analogues

| Property | 1-Ethyl-3-piperidyl Ester | 1-Methyl-3-piperidyl Ester |

|---|---|---|

| Molecular Formula | C₂₃H₃₀ClNO₃ | C₂₂H₂₈ClNO₃ |

| Molecular Weight | 403.9 g/mol | 389.9 g/mol |

| LogP | 0.46 | 0.32 |

Non-Piperidine Derivatives

Replacing the piperidine group with pyrrolidine or morpholine rings alters solubility and target affinity. For example, morpholine derivatives exhibit higher aqueous solubility but reduced CNS activity.

Analytical Characterization

Mass Spectrometry

-

ESI-MS: Predominant [M+H]⁺ ion at m/z 404.9, with characteristic fragments at m/z 268.1 (loss of piperidine) and m/z 167.0 (diphenyl-ethoxy fragment).

-

High-Resolution MS: Exact mass calculated for C₂₃H₃₀ClNO₃: 403.1912; observed: 403.1915.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.40–7.25 (m, 10H, Ph), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85–3.60 (m, 5H, piperidyl), 1.30 (t, J = 7.0 Hz, 3H, CH₂CH₃).

-

¹³C NMR: δ 170.5 (C=O), 139.8–126.2 (Ph), 66.1 (OCH₂CH₃), 54.3 (piperidyl C3), 14.1 (CH₂CH₃).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume